methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate
Description
Properties
Molecular Formula |
C15H16N2O6 |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10-4-3-9(7-11(10)15(17)21)13(19)16-8-12(18)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,19) |
InChI Key |
QLHWGGVWGCPKTL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
Phthalic anhydride derivatives undergo Diels-Alder reactions with dienes to form the bicyclic structure. For example, maleic anhydride reacts with substituted furans under thermal conditions to yield isoindole diones. Modifications include using microwave-assisted synthesis to enhance reaction efficiency and yield.
Condensation with Amines
Condensation of phthalic acid esters with primary amines forms isoindole-1,3-diones through nucleophilic attack and subsequent cyclodehydration. For instance, reacting dimethyl phthalate with 2-methoxyethylamine in toluene at reflux produces the substituted isoindole dione after 12–24 hours. This method offers flexibility in introducing alkyl or aryl groups at the N-position.
Coupling with Methyl Glycinate
The glycinate moiety is introduced through amide bond formation:
Carbodiimide-Mediated Coupling
Activating the carboxylic acid group of the isoindole dione with EDCl/HOBt in dichloromethane facilitates coupling with methyl glycinate. Reactions typically proceed at room temperature for 6–12 hours, yielding the target compound after purification by column chromatography (60–75% yield).
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, the mixed anhydride intermediate reacts with methyl glycinate in THF at 0°C. This approach minimizes racemization and is preferred for stereosensitive applications.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (alkylation) | ±15% |
| Solvent | DMF (alkylation) | +20% vs. THF |
| Catalyst | HOBt/EDCl (coupling) | +25% vs. DCC |
| Reaction Time | 8–12 hours (coupling) | Marginal gain |
Side reactions, such as over-alkylation or hydrolysis of the ester group, are mitigated by controlling moisture levels and using inert atmospheres.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials and byproducts. HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, aromatic), 4.45 (s, 2H, CH₂OCH₃), 3.65 (s, 3H, OCH₃), 3.40–3.30 (m, 4H, glycinate CH₂).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).
-
MS (ESI+) : m/z 349.1 [M+H]⁺.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The glycine ester group may facilitate cellular uptake and enhance bioavailability. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Analytical and Computational Challenges
- Identification : Mass spectrometry (MS) and GC×GC chromatography are used for structural validation, but semi-quantification of analogs without reference standards remains challenging .
- Virtual Screening : Dissimilarity in similarity metrics (e.g., Tanimoto vs. Dice coefficients) can lead to conflicting hit rankings in drug discovery workflows .
Discussion
The target compound’s unique methoxyethyl-glycinate combination balances lipophilicity and solubility, distinguishing it from analogs. However, discrepancies in similarity metrics (e.g., Tanimoto vs. structural clustering) underscore the need for multi-method validation in compound comparison . For example, while Analog 1 shares functional groups with the target compound, its lack of methoxyethyl reduces kinase inhibition efficacy, illustrating the limitations of purely structure-based predictions .
Biological Activity
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a complex organic compound classified as an isoindole derivative. Its unique structure, which includes a methoxyethyl group and a dioxoisoindole moiety, suggests potential biological activities that are of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 269.26 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₅ |
| Molecular Weight | 269.26 g/mol |
| Chemical Structure | Isoindole derivative |
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antitumor Activity : Research has shown that isoindole derivatives can inhibit cancer cell proliferation. Specific mechanisms may involve the induction of apoptosis in cancerous cells.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Effects : Initial findings suggest potential antimicrobial activity against various bacterial strains, which could be explored further for therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with specific biological macromolecules such as proteins and nucleic acids. This interaction may alter cellular pathways, leading to the observed biological effects.
Case Studies
A review of relevant literature reveals several case studies focusing on the compound's biological activity:
- Study on Antitumor Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range.
- Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited strong DPPH radical scavenging activity, suggesting its potential as an antioxidant agent.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Future Directions
Further research is warranted to explore the full pharmacological potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Assessment of efficacy and safety profiles in animal models to determine therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.
Q & A
Basic: What are the key synthetic steps for preparing methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling isoindoline derivatives with activated glycinate esters. A common approach includes:
Isoindole Core Formation : React 2-(2-methoxyethyl)-1,3-dioxoisoindoline with a carbonylating agent (e.g., phosgene analog) to introduce the reactive carbonyl group.
Glycinate Coupling : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HOBt/DMAP to link the isoindole intermediate to methyl glycinate under inert conditions (e.g., dry THF or DCM) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Factors :
- Temperature : Excess heat may degrade the dioxo-isoindole moiety; reactions are best performed at 0–25°C.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require rigorous drying to prevent hydrolysis .
Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 3.3–3.7 ppm (methoxyethyl -OCH2CH2O-), δ 4.1–4.5 ppm (glycinate CH2), and aromatic protons (δ 7.5–8.2 ppm) confirm the isoindole and glycinate moieties .
- 13C NMR : Carbonyl signals (δ 165–175 ppm) for dioxo and amide groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts from incomplete coupling .
Advanced: How can statistical experimental design optimize the synthesis of this compound?
Methodological Answer:
- Factorial Design : Screen variables (e.g., solvent, coupling agent, temperature) using a 2^k factorial approach to identify significant factors affecting yield. For example:
- Factors: Solvent (DMF vs. THF), coupling agent (DCC vs. EDC), temperature (0°C vs. 25°C).
- Response: Yield (%) and purity (HPLC area%).
- Response Surface Methodology (RSM) : Optimize conditions using a central composite design (CCD) to model non-linear relationships and identify optimal reagent stoichiometry .
- Case Study : highlights reduced experimental runs (from 30 to 15) using design of experiments (DoE) to maximize yield while minimizing side reactions.
Advanced: How can computational quantum chemistry predict reaction pathways for derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Tools like Gaussian or ORCA perform density functional theory (DFT) calculations to model transition states and intermediates. For example:
- Simulate nucleophilic acyl substitution steps during glycinate coupling to isoindole .
- ICReDD Framework : Integrate computed activation energies with experimental data to prioritize viable synthetic routes. demonstrates a 40% reduction in optimization time by combining quantum calculations and machine learning to predict solvent effects .
Advanced: What methodologies resolve contradictions in bioassay data for this compound’s biological activity?
Methodological Answer:
- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (e.g., 1 nM–100 µM) to identify EC50/IC50 variability.
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Meta-Analysis : Compare data across studies (e.g., antitumor vs. antimicrobial assays) to identify structure-activity relationships (SAR) influenced by substituents (e.g., methoxyethyl vs. methyl groups) .
Advanced: How should researchers address discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
- Batch Comparison : Conduct 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomers.
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure (e.g., used X-ray to confirm terphenyl derivative conformations) .
- Dynamic NMR : Monitor temperature-dependent shifts to detect rotamers or slow-exchange conformers affecting peak splitting .
Advanced: How do solvent polarity and temperature influence the compound’s stability during storage?
Methodological Answer:
- Accelerated Stability Studies : Store aliquots in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC-UV/MS.
- Kinetic Modeling : Fit degradation data (e.g., Arrhenius equation) to predict shelf-life. Polar solvents (e.g., DMSO) may stabilize via hydrogen bonding with the dioxo group .
- Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) to prevent hydrolysis .
Advanced: What derivatization strategies enhance the compound’s pharmacological properties?
Methodological Answer:
- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve oral bioavailability.
- Fluorescent Tagging : Attach dansyl or BODIPY fluorophores via the glycinate nitrogen for cellular tracking (e.g., ’s oxadiazole derivatives) .
- PEGylation : Conjugate polyethylene glycol (PEG) to the methoxyethyl group to enhance solubility and reduce immunogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
